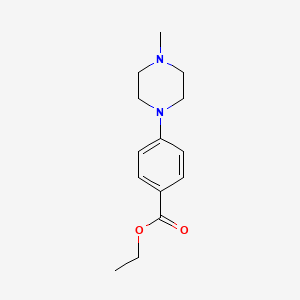

Ethyl 4-(4-methylpiperazin-1-YL)benzoate

Description

Significance of Piperazine (B1678402) and Benzoate (B1203000) Moieties in Medicinal Chemistry

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry. nih.gov This six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions is a common feature in a vast number of approved drugs. nih.gov Its prevalence is attributed to several advantageous properties. The piperazine moiety can significantly improve the physicochemical properties of a drug candidate, such as its aqueous solubility and oral bioavailability, which are critical for effective drug delivery. Furthermore, the two nitrogen atoms can be readily functionalized, allowing for the introduction of various substituents to modulate the pharmacological activity and selectivity of the molecule. The conformational flexibility of the piperazine ring also enables it to adopt optimal geometries for binding to a wide range of biological targets. This versatility has led to the incorporation of the piperazine scaffold in drugs with diverse therapeutic applications, including antipsychotics, antidepressants, antihistamines, and anticancer agents.

Similarly, the benzoate moiety, derived from benzoic acid, plays a crucial role in drug design. Benzoic acid and its esters are widely used in the pharmaceutical industry as preservatives due to their antimicrobial properties. researchgate.net From a medicinal chemistry perspective, the aromatic ring of the benzoate group can engage in various non-covalent interactions with biological receptors, such as pi-stacking and hydrophobic interactions, which are essential for molecular recognition and binding affinity. The ester group itself can act as a key interaction point or be designed as a prodrug, which is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

Overview of Ester-Containing Piperazine Derivatives in Pharmaceutical Research

The combination of a piperazine ring and an ester group within the same molecule, as seen in Ethyl 4-(4-methylpiperazin-1-yl)benzoate, creates a class of compounds with significant potential in pharmaceutical research. These ester-containing piperazine derivatives are often utilized as key intermediates in the synthesis of more elaborate drug molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation. This allows for the construction of a library of diverse compounds from a common precursor.

Research has shown that ester-containing piperazine derivatives are valuable starting materials for the development of a wide array of therapeutic agents. For instance, they serve as building blocks for the synthesis of compounds targeting neurological disorders. chemimpex.com The piperazine moiety is known to enhance bioactivity in this context. chemimpex.com Furthermore, derivatives of this compound are investigated for their potential in various other therapeutic areas, leveraging the synergistic effects of the piperazine and benzoate components to achieve desired pharmacological profiles. The utility of this class of compounds is underscored by their frequent appearance in patents for novel drug candidates, where they are often cited as crucial intermediates in the synthetic pathway. For example, the related compound 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a key precursor for the anticancer drug imatinib. researchgate.net This highlights the importance of such building blocks in the development of life-saving medicines.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-4-6-13(7-5-12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWDRYXONDYIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609787 | |

| Record name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773137-71-6 | |

| Record name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of Ethyl 4 4 Methylpiperazin 1 Yl Benzoate

Established Synthetic Routes for Ethyl 4-(4-methylpiperazin-1-YL)benzoate

The construction of this compound can be approached through two primary retrosynthetic disconnections: the ester linkage and the carbon-nitrogen bond between the benzoate (B1203000) and piperazine (B1678402) rings. This leads to two main synthetic strategies: esterification of a pre-formed piperazinyl benzoic acid or amine substitution on an ethyl benzoate precursor.

Esterification Reaction Pathways

One of the most direct methods for synthesizing this compound is through the esterification of 4-(4-methylpiperazin-1-yl)benzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. athabascau.catcu.eduyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). athabascau.caoperachem.com

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of ethanol is typically used. athabascau.catcu.edu The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also increase the yield of the desired product. tcu.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. youtube.com

A typical laboratory procedure would involve dissolving 4-(4-methylpiperazin-1-yl)benzoic acid in a large excess of absolute ethanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). operachem.com After cooling, the reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is then carried out by chromatography or recrystallization.

Recent advancements have explored the use of microwave irradiation to accelerate the Fischer esterification. In a study on substituted benzoic acids, microwave heating in a sealed vessel in the presence of a catalytic amount of sulfuric acid significantly reduced the reaction time. This method could potentially be applied to the esterification of 4-(4-methylpiperazin-1-yl)benzoic acid to afford the ethyl ester in a more efficient manner.

Amine Substitution Reaction Mechanisms

An alternative and commonly employed strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r) of an ethyl 4-halobenzoate with 1-methylpiperazine (B117243). The halogen is typically fluorine or chlorine, as these are good leaving groups for this type of reaction.

The reaction is generally carried out by heating the ethyl 4-halobenzoate with 1-methylpiperazine in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The reaction of N-ethylpiperazine with 1-bromo-4-nitrobenzene (B128438) has been reported as the first step in the synthesis of Infigratinib, demonstrating the feasibility of this type of coupling. mdpi.com

The synthesis of the related compound, ethyl 4-(piperazin-1-yl)benzoate, has been achieved by reacting ethyl 4-aminobenzoate (B8803810) with bis-(2-chloroethyl)amine hydrochloride. google.com This precursor can then be N-methylated to yield the final product.

A more direct approach would be the reaction of ethyl 4-fluorobenzoate (B1226621) with 1-methylpiperazine. The higher reactivity of the fluorine atom in nucleophilic aromatic substitution reactions makes it an attractive leaving group. The reaction would likely be performed in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature.

Synthesis and Characterization of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability and purity of its key precursors.

4-(4-Methylpiperazin-1-yl)benzoic acid is a crucial intermediate for the esterification route. It can be synthesized via the reaction of a 4-halobenzoic acid with 1-methylpiperazine. For instance, the reaction of 4-chloromethylbenzoic acid with N-methylpiperazine in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent such as water, methanol, or DMF has been reported to produce the corresponding benzoic acid derivative. google.com

Ethyl 4-(piperazin-1-yl)benzoate serves as a key intermediate for the amine substitution pathway followed by N-alkylation. Its synthesis has been documented from ethyl 4-aminobenzoate and bis-(2-chloroethyl)-amine hydrochloride in n-butanol at reflux temperature. google.com This intermediate is a solid at room temperature and its properties are well-documented. nih.govchemscene.com

1-Methylpiperazine is a commercially available starting material used in the amine substitution reaction. It is a cyclic diamine that is a colorless liquid at room temperature.

The characterization of these precursors and the final product is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-(4-Methylpiperazin-1-yl)benzoic acid | C₁₂H₁₆N₂O₂ | 220.27 | Solid |

| Ethyl 4-(piperazin-1-yl)benzoate | C₁₃H₁₈N₂O₂ | 234.29 | Solid |

| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Liquid |

| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | 168.17 | Liquid |

| Ethyl 4-chlorobenzoate | C₉H₉ClO₂ | 184.62 | Liquid |

This table is generated based on data from various chemical databases and may not reflect all possible physical states.

Synthesis of Analogs and Novel Derivatives of this compound

The structure of this compound offers two primary sites for modification: the piperazine ring and the benzoate moiety. Derivatization at these positions can lead to the generation of novel analogs with potentially altered biological activities or physicochemical properties.

Modifications on the Piperazine Ring

The secondary amine in the precursor ethyl 4-(piperazin-1-yl)benzoate provides a convenient handle for introducing a variety of substituents on the piperazine ring. N-alkylation or N-arylation reactions can be employed to synthesize a wide range of analogs.

For instance, reacting ethyl 4-(piperazin-1-yl)benzoate with different alkyl halides (e.g., ethyl iodide, propyl bromide) or aryl halides in the presence of a base would yield analogs with varying N-substituents on the piperazine ring. A study on the synthesis of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives showcases the versatility of modifying the piperazine nitrogen with various alkyl, aryl, and heteroaryl groups. simulations-plus.com Although the core structure is different, the synthetic principles for piperazine modification are transferable.

Another approach involves the synthesis of novel piperazine derivatives which are then coupled to the benzoate core. For example, a series of novel 5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives were synthesized, highlighting the possibility of incorporating diverse N-alkylpiperazine moieties into complex molecules. researchgate.net

Substitutions on the Benzoate Moiety

The benzoate moiety of this compound can also be modified to introduce various functional groups, which can influence the electronic properties and potential interactions of the molecule.

Starting from a differently substituted 4-halobenzoic acid in the amine substitution pathway allows for the introduction of substituents on the aromatic ring. For example, using a 4-fluoro-3-nitrobenzoic acid as a starting material would lead to a nitro-substituted analog. A study on the microwave-assisted Fischer esterification of substituted benzoic acids demonstrates the synthesis of ethyl-4-fluoro-3-nitrobenzoate, which could then be reacted with 1-methylpiperazine. The nitro group could subsequently be reduced to an amino group, providing a handle for further functionalization.

Similarly, starting with a hydroxy-substituted 4-halobenzoic acid would yield a phenolic derivative. The synthesis of ethyl 4-amino-3-methylbenzoate from ethyl 4-aminobenzoate illustrates how substitutions can be introduced onto the benzoate ring of a related structure. orgsyn.org These examples suggest that a variety of substituted analogs of this compound can be accessed through the careful selection of starting materials.

Incorporation into Hybrid Molecular Scaffolds

This compound serves as a valuable scaffold for the synthesis of more complex, hybrid molecular structures. Its inherent chemical functionalities—the ester group and the tertiary amine within the piperazine ring—allow for a variety of chemical modifications and linkages to other molecular entities. This adaptability makes it a key building block in the construction of novel compounds with diverse applications. A significant strategy involves its incorporation into heterocyclic systems like chalcones and pyrazolines, which are recognized for their broad range of biological activities. asianpubs.orgasianpubs.org

The general approach to creating these hybrid molecules often involves a multi-step synthesis. This typically begins with the modification of the ethyl benzoate portion of the molecule, followed by condensation and cyclization reactions to form the desired heterocyclic scaffold.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are important precursors for various heterocyclic compounds. utm.mysci-hub.se The synthesis of chalcone derivatives from a precursor related to this compound generally follows the Claisen-Schmidt condensation reaction. researchgate.netnih.gov This reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base.

To incorporate the this compound moiety, the ethyl ester group would first need to be converted to a methyl ketone (acetyl group). This transformation would yield 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one, the key acetophenone derivative. This intermediate can then be reacted with various substituted benzaldehydes to produce a series of chalcones bearing the 4-methylpiperazine phenyl group.

Table 1: Hypothetical Reaction Scheme for Chalcone Synthesis

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | This compound | Methylating/acetylating agent | Appropriate reagents and catalyst | 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one |

| 2 | 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one | Substituted Benzaldehyde | Base (e.g., NaOH or KOH), Ethanol, Room Temperature | Chalcone derivative |

Synthesis of Pyrazoline Derivatives

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide array of biological activities. ijpbs.comnih.gov They are commonly synthesized through the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives. ijresm.comresearchgate.net

Following the synthesis of chalcone derivatives as described above, these intermediates can be used to construct pyrazoline-based hybrid scaffolds. The reaction involves the refluxing of the chalcone with hydrazine hydrate in a suitable solvent, often with an acid or base catalyst, to yield the corresponding pyrazoline. This process effectively integrates the 4-(4-methylpiperazin-1-yl)phenyl moiety into a new heterocyclic ring system.

Table 2: General Reaction for Pyrazoline Synthesis from Chalcones

| Reactant 1 | Reactant 2 | Conditions | Product |

| Chalcone derivative from Table 1 | Hydrazine Hydrate | Ethanol, Reflux | Pyrazoline derivative |

The resulting pyrazoline derivatives are hybrid molecules that combine the structural features of the initial this compound with the pyrazoline core, offering a basis for the exploration of new chemical entities.

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 4 Methylpiperazin 1 Yl Benzoate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Ethyl 4-(4-methylpiperazin-1-YL)benzoate is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key predicted FT-IR vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and methyl groups, as well as the piperazine (B1678402) ring, are expected to appear in the 3000-2800 cm⁻¹ range.

C=O Stretching: A strong absorption band, characteristic of the ester carbonyl group (C=O), is predicted to be prominent in the spectrum, typically appearing around 1720-1700 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the bond connecting the piperazine nitrogen to the aromatic ring are expected in the 1342-1266 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester group are anticipated to produce strong bands in the 1300-1100 cm⁻¹ range.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to give rise to bands in the 1600-1450 cm⁻¹ region.

Piperazine Ring Vibrations: The piperazine ring has characteristic scissoring, twisting, wagging, and rocking vibrations. For instance, piperazine itself shows CH₂ scissoring at approximately 1448 cm⁻¹. rsc.org

A summary of the predicted FT-IR vibrational assignments is presented in Table 1.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 3000-2800 | Aliphatic C-H Stretching |

| 1720-1700 | C=O Stretching (Ester) |

| 1600-1450 | Aromatic C=C Stretching |

| ~1450 | CH₂ Scissoring (Piperazine) |

| 1342-1266 | C-N Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum provides complementary information to the FT-IR spectrum. While strong polar groups like C=O have strong IR absorptions, non-polar bonds often produce more intense signals in Raman spectroscopy.

Key predicted FT-Raman active modes include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene ring is expected to be a strong and characteristic band.

C-C Stretching: The C-C stretching vibrations of the piperazine ring and the ethyl group are also anticipated to be Raman active.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will also be present, often with significant intensity.

A summary of the predicted FT-Raman vibrational assignments is presented in Table 2.

Table 2: Predicted FT-Raman Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 3000-2800 | Aliphatic C-H Stretching |

| ~1600 | Aromatic C=C Stretching |

| ~1000 | Aromatic Ring Breathing |

Comprehensive Vibrational Assignments and Potential Energy Distribution (PED) Analysis

A detailed understanding of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED is a theoretical calculation that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis allows for the unambiguous assignment of complex vibrational spectra where multiple modes may be coupled.

For this compound, a PED analysis would be crucial for differentiating the various C-H, C-C, and C-N vibrations within the molecule. For example, it would help to distinguish the CH₂ vibrations of the ethyl group from those of the piperazine ring. While a specific PED analysis for this compound is not available, studies on related piperazine derivatives have shown that the vibrational modes of the piperazine ring are often complex and involve significant mixing of internal coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

The predicted chemical shifts (δ) in ppm are as follows:

Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the ester group will likely be downfield (further from TMS) compared to the protons ortho to the piperazine nitrogen due to the electron-withdrawing nature of the ester.

Ethyl Group Protons: The ethyl group will show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet is expected around δ 4.3 ppm and the triplet around δ 1.3 ppm.

Piperazine Ring Protons: The protons on the piperazine ring are expected to appear as two multiplets, corresponding to the four protons adjacent to the nitrogen attached to the benzene ring and the four protons adjacent to the N-methyl group. These are likely to be in the δ 2.5-3.5 ppm range.

N-Methyl Protons: The protons of the methyl group attached to the piperazine nitrogen will appear as a singlet, likely around δ 2.3 ppm.

A summary of the predicted ¹H NMR chemical shifts is presented in Table 3.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.9 | Doublet | 2H, Aromatic (ortho to -COOEt) |

| ~6.9 | Doublet | 2H, Aromatic (ortho to piperazine) |

| ~4.3 | Quartet | 2H, -OCH₂CH₃ |

| ~3.3 | Multiplet | 4H, Piperazine (-CH₂-N-Aryl) |

| ~2.5 | Multiplet | 4H, Piperazine (-CH₂-N-CH₃) |

| ~2.3 | Singlet | 3H, -NCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

The predicted chemical shifts (δ) in ppm are as follows:

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the ester group and the carbon attached to the piperazine nitrogen will be significantly shifted due to the electronic effects of these substituents.

Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around δ 60 ppm, and the methyl carbon (-CH₃) around δ 14 ppm.

Piperazine Ring Carbons: The carbons of the piperazine ring are expected to show two signals in the δ 45-55 ppm range.

N-Methyl Carbon: The carbon of the N-methyl group is anticipated to appear around δ 46 ppm.

A summary of the predicted ¹³C NMR chemical shifts is presented in Table 4.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166 | C=O (Ester) |

| ~155 | Aromatic C-N |

| ~131 | Aromatic C-H |

| ~122 | Aromatic C-COOEt |

| ~114 | Aromatic C-H |

| ~60 | -OCH₂CH₃ |

| ~55 | Piperazine C-N-CH₃ |

| ~48 | Piperazine C-N-Aryl |

| ~46 | -NCH₃ |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl benzoate (B1203000) |

| N-arylpiperazines |

| Piperazine |

Advanced 2D NMR Techniques for Connectivity and Conformation

A complete structural assignment of this compound would necessitate the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule.

COSY experiments would reveal proton-proton (¹H-¹H) couplings, for instance, confirming the relationship between the ethyl group's methylene and methyl protons, as well as adjacent protons on the benzene and piperazine rings.

HSQC would correlate directly bonded proton and carbon atoms, definitively assigning the carbon signals of the aromatic ring, the piperazine ring, the ethyl group, and the N-methyl group to their attached protons.

HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key in establishing the connectivity between the ethyl ester group and the benzene ring, the piperazine ring and the benzene ring at the C4 position, and the N-methyl group to its corresponding carbon on the piperazine ring.

Conformational analysis, particularly of the piperazine ring, could be further investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which would show through-space correlations between protons, helping to determine their spatial proximity and the preferred conformation of the ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on computational models and data from similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.3 | ~14 |

| Ethyl -CH₂- | ~4.3 | ~60 |

| C=O | - | ~166 |

| Aromatic C1 (C-COO) | - | ~122 |

| Aromatic C2, C6 | ~7.9 | ~131 |

| Aromatic C3, C5 | ~6.9 | ~113 |

| Aromatic C4 (C-N) | - | ~154 |

| Piperazine C (adjacent to phenyl) | ~3.3 | ~48 |

| Piperazine C (adjacent to N-CH₃) | ~2.5 | ~55 |

| N-CH₃ | ~2.3 | ~46 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands. These bands arise from electronic transitions within the molecule, primarily π → π* transitions associated with the substituted benzene ring. The presence of the electron-donating piperazine group and the electron-withdrawing ethyl benzoate group would influence the position and intensity of these absorption maxima. While specific experimental data is not available, related p-substituted benzene derivatives show strong absorption in the UV region.

X-ray Diffraction and Crystallography

Crystallographic analysis provides the most definitive proof of molecular structure, offering precise bond lengths, bond angles, and information on the three-dimensional arrangement of the molecule in the solid state.

To date, a single crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD). Such an analysis would provide unequivocal confirmation of the atomic connectivity and the conformation of the piperazine ring, which typically adopts a chair conformation. It would also detail the planarity of the benzoate moiety and the dihedral angle between the benzene ring and the piperazine ring.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. For this compound, HRMS would be used to determine the exact mass of the molecular ion. The calculated exact mass for the protonated molecule [C₁₄H₂₀N₂O₂ + H]⁺ is 249.1598. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the chemical formula of the compound. Fragmentation patterns observed in the mass spectrum would also offer further structural information, corresponding to the loss of fragments such as the ethyl group or parts of the piperazine ring. The molecular formula of the compound is C₁₄H₂₀N₂O₂. nih.gov Its computed molecular weight is 248.32 g/mol . nih.gov

Computational and Theoretical Chemistry Studies of Ethyl 4 4 Methylpiperazin 1 Yl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 4-(4-methylpiperazin-1-YL)benzoate, DFT calculations are employed to determine its fundamental chemical properties.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For this purpose, methods like the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p) are commonly used. bohrium.com This process yields the equilibrium bond lengths, bond angles, and dihedral angles of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Similar Piperazine (B1678402) Derivative (Data is for illustrative purposes and not of the subject compound) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C-N (piperazine) | 1.46 | | | C-C (piperazine) | 1.53 | | | N-C (aromatic) | 1.38 | | | | | C-N-C (piperazine) | 110 | | | | C-C-N (piperazine) | 111 |

Note: The data in this table is representative of typical bond lengths and angles in similar molecules and is intended for illustrative purposes only.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging.

The vibrational analysis for this compound would be expected to show characteristic peaks for the functional groups present, such as the C=O stretch of the ester group, C-H stretching in the aromatic and aliphatic parts, and vibrations of the piperazine ring. In studies of related piperazine derivatives, DFT calculations have been successfully used to assign vibrational modes. bohrium.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=O stretch (ester) | 1725-1705 |

| Aromatic C=C stretch | 1600-1450 |

| C-N stretch | 1250-1020 |

Note: This table presents expected ranges for the vibrational frequencies based on known data for similar functional groups.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich 4-methylpiperazinyl-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the ethyl benzoate (B1203000) moiety. In a related study on a different piperazine derivative, the HOMO-LUMO gap was calculated to be around 3.88 eV, indicating good kinetic stability. nih.gov Similar calculations for derivatives of a related compound showed HOMO-LUMO gaps in the range of 2.88 - 4.01 eV. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Data is for illustrative purposes and not of the subject compound)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -5.5 |

| E(LUMO) | -1.5 |

| HOMO-LUMO Gap | 4.0 |

| Ionization Potential | 5.5 |

Note: The values in this table are hypothetical and serve to illustrate the types of parameters obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the ester group and the nitrogen atoms of the piperazine ring, making these the primary sites for electrophilic interaction. The hydrogen atoms of the ethyl and methyl groups, as well as the aromatic ring, would exhibit a more positive potential (blue or green). MEP analysis is a standard component of computational studies on piperazine derivatives. bohrium.comresearchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to intramolecular charge transfer and contributes to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Mulliken and Löwdin Atomic Charge Population Analysis

Mulliken and Löwdin population analyses are methods used to calculate the partial atomic charges on each atom in a molecule. These charges provide insight into the distribution of electrons and the electrostatic interactions within the molecule. While Mulliken charges are simpler to calculate, they can be highly dependent on the basis set used. Löwdin charges are generally considered to be more reliable.

For this compound, the atomic charge calculations would show that the oxygen and nitrogen atoms carry negative charges, while the carbon and hydrogen atoms have positive charges of varying magnitudes. This information is valuable for understanding the electrostatic potential and reactivity of the molecule. The calculation of atomic charges is a fundamental aspect of computational chemistry studies. nih.gov

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

The synergy between computational modeling and experimental spectroscopy is a cornerstone of modern chemical analysis, providing a detailed understanding of molecular structure and properties. For this compound, theoretical predictions of its spectroscopic data are crucial for interpreting experimental spectra, confirming its structure, and understanding its vibrational and electronic properties. Density Functional Theory (DFT) is a primary computational method for this purpose. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netresearchgate.net These calculations, performed on the optimized geometric structure of the molecule, yield harmonic frequencies. However, these calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To achieve better agreement with experimental data, the computed frequencies are often scaled using a suitable scaling factor. researchgate.net

The predicted spectra can then be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net Key vibrational modes for this compound would include:

Aromatic C-H stretching: Expected around 3030-3080 cm⁻¹. docbrown.infopressbooks.pub

Aliphatic C-H stretching: From the ethyl and methyl groups on the piperazine ring.

Carbonyl (C=O) stretching: A strong band from the ethyl ester group, typically around 1700-1720 cm⁻¹.

C-N stretching: Associated with the piperazine ring and its connection to the benzene ring.

C-O stretching: From the ester group.

Benzene ring vibrations: A series of characteristic peaks in the 1450 to 1600 cm⁻¹ range. pressbooks.pub

Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of each vibrational mode to specific atomic motions within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations are typically referenced against a standard compound like Tetramethylsilane (TMS). These theoretical predictions are invaluable for assigning the peaks in the experimental NMR spectra, especially for complex molecules where signals may overlap. For this compound, distinct signals would be predicted for the protons and carbons of the ethyl group, the benzoate ring, and the methylpiperazine moiety.

UV-Visible Spectroscopy: Electronic transitions and the resulting UV-Visible absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. The calculations are often performed considering the solvent effect, for example, by using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). researchgate.net The analysis of the molecular orbitals involved in the main electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π→π* or n→π* transitions). researchgate.netpressbooks.pub Aromatic compounds like this are expected to show characteristic absorption bands. pressbooks.pub

Table 1: Predicted vs. Experimental Spectroscopic Data Correlation This table is a representative example of how theoretical and experimental data would be compared. Actual values require specific experimental and computational studies on the target compound.

| Spectroscopic Technique | Key Functional Groups/Atoms | Typical Theoretical Method | Expected Wavenumber/Chemical Shift Range |

|---|---|---|---|

| FT-IR | C=O (Ester) | DFT/B3LYP | ~1700-1720 cm⁻¹ |

| Aromatic C=C | DFT/B3LYP | ~1450-1600 cm⁻¹ | |

| C-N (Piperazine) | DFT/B3LYP | ~1100-1300 cm⁻¹ | |

| ¹³C NMR | C=O (Carbonyl) | GIAO/DFT | ~165-175 ppm |

| Aromatic Carbons | GIAO/DFT | ~110-155 ppm | |

| -CH₃ (Methyl) | GIAO/DFT | ~45-55 ppm | |

| UV-Vis | Phenyl Chromophore | TD-DFT | ~200-280 nm |

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and interactions with their environment. rsc.orgnih.gov For this compound, MD simulations can reveal crucial information that is not accessible from static quantum chemical calculations.

A typical MD simulation involves defining a force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. The molecule is then placed in a simulation box, often with explicit solvent molecules (e.g., water), and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. nih.gov

Key applications of MD simulations for this compound include:

Conformational Analysis: The piperazine ring can exist in different conformations, such as chair and boat forms. researchgate.net MD simulations can explore the conformational landscape of the molecule, determine the relative stability of different conformers, and calculate the energy barriers for interconversion between them. This is critical as the three-dimensional shape of the molecule often dictates its biological activity.

Solvation Effects: By simulating the compound in different solvents, one can study its solvation dynamics and the structure of the solvent shell around it. This is important for understanding its solubility and behavior in aqueous or organic media.

The results of MD simulations are often analyzed by calculating properties such as the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to understand solvent organization. nih.gov

Table 2: Parameters for a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Example Value/Method |

|---|---|---|

| Force Field | Describes inter- and intramolecular forces. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent environment. | TIP3P (for water) |

| Simulation Box | Periodic boundary conditions to simulate bulk. | Cubic or Triclinic |

| Ensemble | Statistical mechanics ensemble (constant parameters). | NPT (Isothermal-Isobaric) |

| Temperature | Simulation temperature. | 300 K |

| Pressure | Simulation pressure. | 1 bar |

| Simulation Time | Duration of the simulation. | 100 ns - 1 µs |

| Analysis | Metrics used to interpret the trajectory. | RMSD, RMSF, Hydrogen Bond Analysis |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity, stability, and other physicochemical properties. These descriptors are typically calculated using DFT methods and are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies and rational drug design. nih.gov For this compound, these descriptors can predict its chemical behavior and potential biological activity.

Key Quantum Chemical Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical hardness; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the piperazine ring, indicating sites susceptible to electrophilic attack. Positive potentials might be found around the hydrogen atoms. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global descriptors can be calculated, including:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Fukui Functions and Local Reactivity: While global descriptors describe the molecule as a whole, Fukui functions identify which specific atoms within the molecule are most reactive. researchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. It helps pinpoint the most likely sites for nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). researchgate.netresearchgate.net

QSAR Descriptors: In QSAR studies, a wide range of descriptors are used to build models that correlate chemical structure with biological activity. For arylpiperazine derivatives, descriptors related to charge distribution (e.g., MATS7c, charge on specific atoms), electronegativity (MATS3e), and surface area (WPSA-3) have been shown to be important in predicting activity. nih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula/Concept | Significance for Reactivity |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity) |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability and hardness |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic/nucleophilic attack |

| Fukui Function (f⁺, f⁻) | ∂ρ(r)/∂N | Pinpoints specific atomic sites for nucleophilic and electrophilic attack |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the overall electrophilic nature of the molecule |

Biological Activities and Pharmacological Investigations of Ethyl 4 4 Methylpiperazin 1 Yl Benzoate and Its Derivatives

General Approaches to Pharmacological Profiling

The pharmacological profiling of derivatives containing the piperazine (B1678402) and benzoate (B1203000) scaffolds typically involves a tiered approach. Initial in vitro assays are conducted to determine the primary biological effects, such as antimicrobial, anti-inflammatory, or cytotoxic activities. For instance, the anti-inflammatory potential is often first assessed through enzyme inhibition assays, targeting key enzymes like cyclooxygenases (COX-1 and COX-2). This is followed by cell-based assays, for example, using lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokine production.

Antimicrobial activity is generally evaluated using broth microdilution or agar (B569324) diffusion methods to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacterial and fungal strains. Cytotoxicity, a critical parameter for anticancer drug development, is frequently assessed using various cancer cell lines and the MTT assay to determine the concentration that inhibits 50% of cell growth (IC50). Promising in vitro results are then typically validated in in vivo animal models to understand the compound's efficacy and pharmacokinetic profile.

Antimicrobial Activity Studies

The piperazine nucleus is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of benzoate esters have also been investigated for their antimicrobial properties.

While direct studies on the antibacterial efficacy of Ethyl 4-(4-methylpiperazin-1-YL)benzoate are not extensively documented, research on related structures highlights the potential of this chemical class. For example, novel quinoline-piperazine hybrids have been synthesized and evaluated for their antibacterial activity. Some of these compounds, which feature a piperazine ring, have shown promising activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low micromolar range against strains like Staphylococcus aureus and Escherichia coli. orientjchem.org Similarly, the introduction of a piperazinyl moiety to the ciprofloxacin (B1669076) scaffold has been shown to enhance potency against Staphylococcus aureus when compared to the parent drug. researchgate.net

In other studies, derivatives of ethyl-4-amino benzoate have been converted into Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives, with some of these new compounds displaying moderate to potent antibacterial activity against various Gram-positive and Gram-negative bacteria. orientjchem.org For instance, one such derivative showed potent activity against Micrococcus luteus and moderate activity against Bacillus pumilus and E. coli. orientjchem.org

The potential for antifungal activity within this class of compounds is also an area of investigation. Virtual screening studies have aimed to identify inhibitors of fungal-specific enzymes, such as benzoate 4-monooxygenase, which is a potential target for novel antifungal drugs. nih.govresearchgate.net One study identified 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid as a promising candidate for further development. nih.govresearchgate.net

Furthermore, derivatives of ethyl-4-amino benzoate have also been assessed for their antifungal effects. Certain synthesized compounds from this family exhibited moderate antifungal activity against Saccharomyces cerevisiae and slight activity against Candida albicans. orientjchem.org

Anti-Inflammatory Potential and Mechanisms

The piperazine moiety is a key component in several compounds with demonstrated anti-inflammatory effects. wisdomlib.org Research on derivatives of methyl salicylate (B1505791) bearing a piperazine moiety has shown that these compounds can exhibit potent anti-inflammatory activity. nih.gov In studies using models of xylene-induced ear edema and carrageenan-induced paw edema in mice, some of these derivatives displayed anti-inflammatory effects comparable to or even exceeding that of standard drugs like aspirin (B1665792) and indomethacin. nih.gov

The mechanism of this anti-inflammatory action is believed to involve the inhibition of pro-inflammatory cytokine production. For example, certain methyl salicylate-piperazine derivatives were found to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. nih.gov Another study on a piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated its ability to reduce edema, cell migration, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov The electron-donating capacity of the piperazine group is thought to be correlated with the observed anti-inflammatory activity. mdpi.com

Table 1: Anti-inflammatory Activity of select Methyl Salicylate-Piperazine Derivatives

| Compound | Inhibition of TNF-α Release | Inhibition of IL-6 Release | In vivo Anti-inflammatory Activity |

|---|---|---|---|

| Compound M15 | Significant at 25 µM | Significant at 25 µM | Higher than aspirin, equal to indomethacin |

| Compound M16 | Significant and dose-dependent | Significant and dose-dependent | Higher than aspirin, equal to indomethacin |

Data synthesized from research on methyl salicylate derivatives bearing a piperazine moiety. nih.gov

Anticancer and Antitumor Properties

The search for novel anticancer agents has led to the exploration of a wide variety of chemical scaffolds. While direct evidence for the anticancer properties of this compound is scarce, related structures have been investigated. For instance, a series of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives were designed and synthesized to evaluate their cytotoxic activities against several leukemia cell lines. nih.gov Some of these complex heterocyclic compounds showed promising cytotoxic potential against both myeloid and lymphoid leukemia cell lines, with some exhibiting greater potency than the reference compound A6730. nih.gov These findings suggest that the broader structural class may have potential in the development of new anticancer therapies.

Molecular Target Identification and Characterization

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. For derivatives related to this compound, molecular docking studies have been employed to predict their binding interactions with various biological targets.

In the context of anti-inflammatory activity, derivatives have been evaluated for their interaction with cyclooxygenase enzymes. For example, certain 1,2-benzothiazine derivatives containing a piperazine moiety have shown selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory agents with a reduced risk of gastrointestinal side effects. mdpi.com In the field of antimicrobial research, molecular docking has been used to study the binding of piperazinyl-quinoline hybrids to bacterial enzymes. mdpi.com For antifungal agents, virtual screening has been used to identify potential inhibitors of fungal benzoate 4-monooxygenase. nih.govresearchgate.net These computational approaches are invaluable for rational drug design and for prioritizing compounds for further experimental validation.

Receptor Binding Studies and Neurotransmitter System Interactions

Derivatives of the arylpiperazine class, to which this compound belongs, are well-known for their interactions with various neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems. While direct binding data for this compound is not extensively available in the public domain, the activities of structurally related compounds provide significant insights into its potential pharmacological profile.

Arylpiperazine derivatives have demonstrated high affinity for several serotonin (B10506) (5-HT) receptor subtypes. For instance, certain N-substituted arylpiperazines show high affinity for 5-HT1A receptors, with some compounds exhibiting Ki values in the low nanomolar range. nih.govmdpi.com Modifications to the substituent at the 4-position of the piperazine ring can significantly influence binding affinity and selectivity. nih.gov For example, the introduction of a phthalimido or benzamido group at the end of a four-methylene unit spacer attached to the piperazine nitrogen has been shown to yield compounds with very high affinity for 5-HT1A sites, with one such derivative displaying a Ki of 0.6 nM. nih.gov

In the context of the dopamine (B1211576) receptor system, arylpiperazine derivatives have been investigated as ligands for D2, D3, and D4 receptors. nih.govnih.govresearchgate.net The affinity and selectivity for these receptor subtypes are highly dependent on the nature of the aryl group and the substituent at the N4-position of the piperazine ring. Some arylpiperazine carboxamides have been identified as potent D3 and D4 receptor ligands. youtube.com The ratio of D2 to 5-HT1A receptor activity is considered a critical parameter for the efficacy of certain antipsychotic drugs, and derivatives of phenyl-piperazin-1-yl-ethyl-phenyl-ureas have been synthesized and evaluated for this dual activity. nih.gov

The following table summarizes the binding affinities (Ki or IC50) of some arylpiperazine derivatives at various neurotransmitter receptors, illustrating the potential interaction landscape for compounds related to this compound.

| Derivative Class | Receptor | Binding Affinity (Ki/IC50) | Reference |

| Arylpiperazines | 5-HT1A | 0.6 nM | nih.gov |

| N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas | D2 | High | nih.gov |

| N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas | 5-HT1A | High | nih.gov |

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | D4 | High | nih.gov |

| 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives | 5-HT1A | >1000-fold selectivity vs α1, D2, 5-HT2A, H1, M1 | nih.gov |

This table presents data for derivatives and not the title compound itself.

Enzyme Inhibition Assays and Kinetic Analysis

The piperazine moiety is a common feature in many enzyme inhibitors. researchgate.netnih.gov While specific kinetic analyses for this compound are not readily found in the literature, studies on related structures provide a basis for understanding its potential as an enzyme inhibitor. The type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Ki, IC50) are crucial parameters determined through these assays. youtube.commdpi.comnih.gov

For example, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were synthesized and evaluated for their inhibitory activity against several enzymes, including α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. researchgate.net Some of these compounds showed moderate inhibitory activity, with one derivative exhibiting notable potency against α-glucosidase. researchgate.net The kinetic mechanism of inhibition is often elucidated using methods like Lineweaver-Burk plots. youtube.com

The study of enzyme inhibition kinetics is critical for understanding the mechanism of action of a potential drug molecule. nih.govnih.gov The determination of whether an inhibitor is competitive, non-competitive, or uncompetitive provides valuable information about its binding site and interaction with the enzyme and substrate. youtube.commdpi.com

Investigation of Specific Kinase Inhibition (e.g., RET Kinase, Discoidin Domain Receptors)

A significant area of research for compounds containing the 4-methylpiperazin-1-yl moiety is in the field of kinase inhibition, particularly targeting receptor tyrosine kinases (RTKs) involved in cancer.

RET Kinase Inhibition:

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase, and its aberrant activation is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer. nih.govnih.govmdpi.comnih.govresearchgate.net Several potent and selective RET inhibitors incorporating the 4-methylpiperazin-1-yl group have been developed. nih.gov

One notable derivative, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, demonstrated substantial inhibitory activity against wild-type RET and its gatekeeper mutants, with an IC50 value as low as 4 nM. nih.gov This compound also showed significant antiproliferative activity in RET-driven cancer cell lines. nih.govbohrium.com Other selective RET inhibitors like LOXO-292 (selpercatinib) and BLU-667 (pralsetinib) have shown remarkable clinical activity in patients with RET-altered cancers. nih.govnih.govtargetedonc.com

The following table summarizes the inhibitory activity of some RET kinase inhibitors containing the 4-methylpiperazin-1-yl moiety.

| Compound | RET Kinase Target | IC50/GI50 | Reference |

| Derivative 9x | Wild-type RET | 4 nM (IC50) | nih.gov |

| Derivative 9x | KIF5B-RET | 9 nM (GI50) | nih.gov |

| Derivative 9x | CCDC6-RET | 9 nM (GI50) | nih.gov |

| MIT-184 | RET | 20 nM (IC50) | bioworld.com |

| MHI-434 | RET | 23 nM (IC50) | bioworld.com |

| LOX-18228 | RET (mutant) | low nM (IC50) | patsnap.com |

This table presents data for derivatives and not the title compound itself.

Discoidin Domain Receptor (DDR) Inhibition:

Discoidin domain receptors (DDR1 and DDR2) are a unique class of RTKs activated by collagen and are implicated in diseases such as cancer and fibrosis. nih.govmdpi.com Several kinase inhibitors, including some with piperazine scaffolds, have been shown to inhibit DDR1 and DDR2. nih.gov For instance, the multi-targeted cancer drug ponatinib (B1185) inhibits DDR1 and DDR2 with an IC50 of 9 nM. nih.gov A selective type II inhibitor, DDR1-IN-1, also demonstrates potent inhibition of DDR1. nih.gov While direct inhibition by this compound has not been reported, the structural similarities suggest that its derivatives could be explored for DDR inhibitory activity.

Ion Channel Modulation (e.g., Panx1 Blockade)

The piperazine scaffold is also present in molecules that modulate the activity of ion channels. Pannexin 1 (Panx1) channels, which are involved in ATP release and intercellular communication, are a potential target. nih.govnih.govmdpi.commiami.edu Several known Panx1 channel blockers, such as carbenoxolone (B1668346) and probenecid, can inhibit its function. nih.govmdpi.com The pharmacology of Panx1 is complex, with various compounds, including some containing piperazine-like structures, showing modulatory effects. nih.govmiami.edu While specific data for this compound is lacking, the potential for interaction with Panx1 or other ion channels remains an area for future investigation.

In Vitro Cellular Assays and Preclinical Models

The biological activities of this compound derivatives observed in biochemical assays are further investigated in cell-based assays and preclinical animal models to assess their therapeutic potential.

In Vitro Cellular Assays:

Derivatives of the title compound, particularly those developed as kinase inhibitors, have been extensively evaluated in various cancer cell lines. For instance, RET inhibitors containing the 4-methylpiperazin-1-yl moiety have demonstrated potent antiproliferative activity in cell lines with RET fusions or mutations. nih.govnih.gov The compound 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide showed nanomolar potency against RET-positive NSCLC cells (LC-2/ad) while being significantly less active against RET-negative cell lines, indicating a selective on-target effect. nih.gov

Cellular assays are also used to confirm the mechanism of action, for example, by measuring the inhibition of phosphorylation of the target kinase and downstream signaling proteins. nih.gov Furthermore, these assays can assess other cellular effects such as the induction of apoptosis and inhibition of cell migration. nih.gov

Preclinical Models:

Promising compounds from in vitro studies are often advanced to preclinical animal models, such as xenograft models, to evaluate their in vivo efficacy. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound.

A derivative of this compound, a potent RET inhibitor, was shown to repress tumor growth in a dose-dependent manner in mouse xenograft models where tumors were driven by either wild-type or mutant RET. nih.govbohrium.com For example, in a KIF5B-RET-Ba/F3 allograft mouse model, a dose of 50 mg/kg/day of a derivative led to significant tumor growth inhibition. nih.gov Similarly, other selective RET inhibitors have demonstrated significant antitumor activity in various xenograft models, including those for NSCLC and medullary thyroid cancer. targetedonc.compatsnap.comnih.gov

Structure Activity Relationship Sar Studies of Ethyl 4 4 Methylpiperazin 1 Yl Benzoate Analogs

Impact of Substituent Variations on Pharmacological Activity and Selectivity

Variations in substituents on the core structure of phenylpiperazine analogs can dramatically alter their pharmacological activity and selectivity. The nature, position, and size of these substituents dictate the molecule's interaction with its biological target.

In many series of piperazine (B1678402) derivatives, the substitution pattern on the phenyl ring is a key determinant of potency. For instance, studies on various phenylpiperazine derivatives have shown that introducing specific substituents can enhance anticancer or acaricidal activity. mdpi.comnih.gov The electronic properties of these substituents are often crucial; electron-withdrawing groups such as fluoro (F), chloro (Cl), bromo (Br), or nitro (NO2) have been shown to enhance the biological activity of certain piperazine derivatives. researchgate.netnih.govmdpi.com Conversely, electron-donating groups may reduce potency in some contexts. researchgate.net

For example, in a series of thiazole-piperazine derivatives, compounds with electron-donating substituents (like CH3, OCH3, F, Cl) appeared to support opioid receptor binding and antinociceptive activity more effectively than those with electron-withdrawing groups (like CN, NO2, CF3). mdpi.com In another study on anticancer agents, the presence of an aryl group (like phenyl or fluorophenyl) on the piperazine moiety provided strong cytotoxicity, whereas replacement with a smaller methyl group led to a decrease in activity. mdpi.com The position of the substituent also plays a critical role; para-substituted compounds have been noted to be more active than their meta or ortho isomers in some series. nih.gov

Table 1: Impact of General Substituent Variations on the Activity of Phenylpiperazine Analogs

| Substituent Type | General Impact on Activity | Example Context | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) | Often enhances activity | Antimicrobial and acaricidal piperazine derivatives | researchgate.netnih.gov |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Can decrease potency in some scaffolds but enhance it in others | Antimicrobial vs. antinociceptive derivatives | researchgate.netmdpi.com |

| Bulky/Aryl Groups (e.g., -phenyl, -benzyl) | Can increase potency through additional binding interactions | Anticancer and acaricidal agents | mdpi.comnih.govmdpi.com |

| Small Alkyl Groups (e.g., -methyl) | May be less effective than larger aryl groups in certain targets | Anticancer triazine derivatives | mdpi.com |

| Positional Isomers (ortho, meta, para) | Para-substitution is often favored for optimal activity | Acaricidal phenylpiperazine derivatives | nih.gov |

Influence of Piperazine N-Methylation and Ring Modifications

The methylation at the N-4 position of the piperazine ring, as seen in ethyl 4-(4-methylpiperazin-1-YL)benzoate, is a significant structural feature that influences the compound's properties. The N-methyl group can impact basicity, lipophilicity, and steric hindrance, thereby affecting receptor binding and pharmacokinetic profiles.

In some SAR studies, N-methylation has been shown to have a notable effect on biological activity. For instance, a study on piperazine-containing natural product derivatives found that compounds with N'-unsubstituted piperazine exhibited much better antifungal and larvicidal activity than their N'-methylated counterparts. In another context, replacing a bulkier aryl group on the piperazine nitrogen with a methyl group resulted in a significant decrease in anticancer activity, suggesting the larger group was essential for key binding interactions. mdpi.com However, in other cases, such as with 1-methyl-4-phenylpiperazine, the N-methyl derivative showed potent activity with lower toxicity compared to its parent compound, 1-phenylpiperazine, in a cell permeation assay. nih.gov

Modifying the piperazine ring itself, for example by replacing it with other cyclic amines like piperidine (B6355638) or morpholine (B109124), often leads to a substantial change in activity. In several studies, replacing a piperazine ring with a piperidine ring altered receptor selectivity and affinity, highlighting the critical role of the specific heterocyclic core. nih.govnih.govacs.orgacs.org For example, the substitution of piperazine with piperidine was identified as a key element for achieving dual affinity for histamine (B1213489) H3 and sigma-1 receptors. acs.orgacs.org A decrease in activity was observed when the piperazine ring was replaced by a morpholine or pyrrolidine (B122466) group in a series of telomerase inhibitors. nih.gov

Table 2: Effect of Piperazine Ring and N-Substituent Modifications

| Modification | Observed Effect | Example Compound Series | Reference |

|---|---|---|---|

| N-Demethylation (N-CH3 → N-H) | Can increase activity in some contexts | Antifungal/larvicidal natural product derivatives | |

| Replacement of N-methyl with larger groups | Can increase activity if the group fits a hydrophobic pocket | Anticancer triazine derivatives | mdpi.com |

| Ring Replacement (Piperazine → Piperidine) | Alters receptor selectivity and affinity | Histamine H3/sigma-1 receptor antagonists | acs.orgacs.org |

| Ring Replacement (Piperazine → Morpholine/Pyrrolidine) | Noticeable decrease in activity | Telomerase inhibitors | nih.gov |

Role of the Ester Linkage and Benzoate (B1203000) Ring Substitutions

Substitutions on the benzoate ring would directly impact the electronic environment of the ester and the piperazine linkage. As discussed previously, the introduction of electron-withdrawing or electron-donating groups on this ring can alter the molecule's interaction with its target. For example, in a series of phenylpiperazine derivatives with acaricidal activity, introducing a fluorine atom to the benzene (B151609) ring increased activity, suggesting that an electron-withdrawing group was important for high potency. nih.gov Similarly, for a series of ketamine analogs, substitutions at the 2- and 3-positions of the benzene ring generally resulted in more active compounds than those substituted at the 4-position.

The interplay between the ester and the benzoate ring substituents can fine-tune the molecule's activity. The electronic nature of the ring substituents would affect the susceptibility of the ester carbonyl to nucleophilic attack, thereby influencing its hydrolysis rate and, consequently, its prodrug potential.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict how a ligand, such as an analog of this compound, binds to the active site of a protein target. These studies provide valuable insights into the specific interactions that stabilize the ligand-protein complex, guiding the rational design of more potent and selective molecules. researchgate.net

For piperazine-containing ligands, docking studies have identified several key types of interactions within protein binding pockets. The protonated nitrogen atom of the piperazine ring is often involved in crucial ionic or hydrogen bond interactions with acidic amino acid residues, such as aspartic acid (Asp) and glutamic acid (Glu). nih.gov Furthermore, the piperazine ring can participate in cation-π interactions with aromatic residues like tyrosine (Tyr) and tryptophan (Trp). nih.gov

In studies of piperazine derivatives targeting various receptors, specific residues have been identified as critical for binding. For instance, in a study of HGF/c-Met inhibitors, residues Glu159, Ser161, and Tyr198 were noted as essential for binding. researchgate.net For sigma-1 receptor ligands, interactions are often hydrophobic, but hydrogen bonds with specific residues also play a role. researchgate.net The N-methyl group of the target compound would likely occupy a hydrophobic sub-pocket, while the aromatic benzoate ring could form π-π stacking or hydrophobic interactions with corresponding residues in the active site.

Table 3: Examples of Key Interacting Residues for Piperazine-Based Ligands

| Protein Target Class | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Sigma-1 Receptor (σ1R) | Asp, Glu, Tyr | Hydrogen bond, Cation-π | nih.govnih.gov |

| Histamine H3 Receptor (H3R) | Asp, Tyr | Ionic bond, Hydrogen bond | nih.gov |

| Receptor Tyrosine Kinases | Glu, Ser, Tyr | Hydrogen bond, Hydrophobic | researchgate.net |

| Tubulin | Charged residues | Electrostatic, Hydrophobic | nih.gov |

Docking simulations elucidate the preferred binding orientation (mode) of a ligand within the active site. For phenylpiperazine scaffolds, the binding mode typically involves the piperazine ring anchoring the molecule into the pocket via key hydrogen bonds, while the phenyl group extends into a hydrophobic region. semanticscholar.org The ethyl benzoate portion of the title compound would likely orient itself to maximize favorable interactions, with the ester carbonyl potentially acting as a hydrogen bond acceptor.

The flexibility of the ligand and the protein is a critical aspect. The binding of a ligand can induce conformational changes in the protein's active site to achieve an optimal fit, a concept known as "induced fit." Molecular dynamics (MD) simulations can be used to study the stability of these binding poses and observe conformational changes over time. nih.gov Such analyses can reveal how small structural changes, like altering a substituent, can lead to different binding modes and, consequently, different biological activities. For example, MD simulations have been used to understand how different substitutions on a piperazine scaffold lead to stable interactions within a binding pocket, correlating with the observed affinity. nih.gov

Analytical Method Development and Quality Control for Ethyl 4 4 Methylpiperazin 1 Yl Benzoate in Research

Chromatographic Methodologies

Chromatographic techniques are central to the qualitative and quantitative analysis of Ethyl 4-(4-methylpiperazin-1-YL)benzoate, offering high-resolution separation of the target compound from starting materials, by-products, and degradation products.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of chemical reactions that produce this compound. It allows for the qualitative assessment of the presence of reactants and products.

For a compound with the structural features of this compound, which includes a polar tertiary amine and an ester group, as well as a nonpolar aromatic ring, a variety of solvent systems can be employed. The choice of eluent is critical for achieving good separation. A common approach involves using a mixture of a nonpolar solvent and a more polar solvent to modulate the retention factor (Rf) of the spots on the TLC plate.

A plausible TLC system for this compound could utilize silica (B1680970) gel 60 F254 plates. Visualization of the spots can be achieved under UV light at 254 nm, where the aromatic ring will absorb and cause fluorescence quenching. Additionally, staining with iodine vapor can be used, as the piperazine (B1678402) moiety can interact with iodine to produce a colored spot. nih.gov

An example of a solvent system that could be effective for the separation of aromatic piperazine derivatives is a mixture of benzene (B151609) and ethanol (B145695), for instance in a 3:1 ratio. nih.gov In such a system, the starting materials, such as ethyl 4-aminobenzoate (B8803810) and N-methylpiperazine, would be expected to have different Rf values compared to the final product.

Table 1: Hypothetical TLC Parameters for Reaction Monitoring

| Parameter | Recommended Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Benzene:Ethanol (3:1, v/v) |

| Visualization | UV (254 nm), Iodine Vapor |

| Expected Rf (Product) | ~0.5 - 0.7 (highly dependent on the exact solvent mixture) |

Note: The Rf value is an estimate and would require experimental verification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the definitive determination of the purity of this compound and for its precise quantification. A reversed-phase HPLC method would be the most suitable approach.